"Methyl 3-cyclopentylpropanoate" CAS number 4300-02-1
"Methyl 3-cyclopentylpropanoate" CAS number 4300-02-1
CAS Number: 4300-02-1 Formula: C9H16O2 Molecular Weight: 156.22 g/mol
Part 1: Executive Summary & Strategic Significance
Methyl 3-cyclopentylpropanoate is a specialized aliphatic ester serving as a critical building block in the synthesis of lipophilic pharmaceutical prodrugs. Its primary utility lies in its role as a precursor to 3-cyclopentylpropionic acid (Cypionic Acid) , the derivatizing agent used to manufacture "depot" formulations of steroids, most notably Testosterone Cypionate and Estradiol Cypionate .[1]
For drug development professionals, this molecule represents a strategic tool for half-life extension .[1] By attaching the cyclopentylpropionyl moiety to a hydroxylated active pharmaceutical ingredient (API), the resulting ester exhibits significantly increased lipophilicity (LogP).[1] This modification slows the release of the drug from an intramuscular injection site, transforming a daily-dosing regimen into a weekly or bi-weekly depot injection.[1]
While often categorized as a simple intermediate, the purity of Methyl 3-cyclopentylpropanoate is paramount; trace impurities (such as unreduced unsaturated esters) can degrade the stability and color profile of the final injectable formulation.[1]
Part 2: Physicochemical Profile[2]
The physical state of Methyl 3-cyclopentylpropanoate is often debated in literature due to its melting point hovering near ambient temperatures. While the free acid (3-cyclopentylpropionic acid) melts at ~11°C, the methyl ester typically exists as a colorless liquid at room temperature, though it may solidify in cold storage.[1]
| Property | Value | Notes |
| Appearance | Colorless liquid | May crystallize at low temps (<10°C). |
| Boiling Point | ~200–210°C (760 mmHg) | Est. ~90–95°C @ 10 mmHg.[1] More volatile than the free acid.[1] |
| Density | ~0.96 g/mL | Estimated based on structural analogs.[1] |
| LogP | 2.6 – 3.1 | Highly lipophilic; drives the "depot" effect.[1] |
| Solubility | Immiscible in water | Soluble in MeOH, EtOH, Ether, DCM, Toluene.[1] |
| Flash Point | >60°C | Classified as Combustible (H227).[1] |
| Refractive Index | 1.45–1.46 | Typical for saturated cycloaliphatic esters.[1] |
Part 3: Synthetic Routes & Process Chemistry[3]
Route A: The "Green" Reduction Route (Industrial Preferred)
This route avoids the use of corrosive acid chlorides and utilizes readily available starting materials (Cyclopentanone and Methyl Acrylate).[1] It proceeds via a Stork Enamine Synthesis followed by catalytic hydrogenation.[1]
Step 1: Enamine Formation
-
Mechanism: Condensation to form 1-(cyclopent-1-en-1-yl)pyrrolidine.
Step 2: Michael Addition
-
Process: The enamine attacks the
-carbon of methyl acrylate. Hydrolysis yields Methyl 3-(2-oxocyclopentyl)propanoate .
Step 3: Reduction (The Critical Step)
-
To obtain the target Methyl 3-cyclopentylpropanoate , the ketone functionality must be removed (Wolff-Kishner) or, more commonly, the synthesis is designed to yield Methyl 3-(cyclopent-1-en-1-yl)propanoate which is then hydrogenated.
-
Catalyst: Pd/C (5-10%) or Raney Nickel.
-
Conditions: H2 (3–5 bar), MeOH solvent, 25–40°C.
-
Outcome: Complete saturation of the double bond yielding CAS 4300-02-1.
Route B: Classical Fischer Esterification
Used when 3-cyclopentylpropionic acid is already available (e.g., from biomass or fermentation sources).[1]
Protocol:
-
Charge: 1.0 eq 3-cyclopentylpropionic acid, 5.0 eq Methanol (anhydrous).
-
Catalyst: 0.05 eq H2SO4 or p-TsOH.
-
Reflux: Heat to 65°C for 4–6 hours.
-
Workup: Concentrate MeOH, dilute with DCM, wash with NaHCO3 (remove unreacted acid), dry over MgSO4, concentrate.
-
Purification: Vacuum distillation.
Part 4: Visualization of Synthesis & Application
The following diagram illustrates the "Depot Logic"—how Methyl 3-cyclopentylpropanoate serves as the bridge between raw petrochemicals and sustained-release hormone therapies.
Figure 1: The "Cypionate Pathway." The target molecule (Green) is the stable, purify-able intermediate that is hydrolyzed and activated to create the final drug product.[1]
Part 5: Analytical Characterization (Self-Validating)
To ensure the integrity of CAS 4300-02-1, the following analytical signatures must be verified.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
3.66 (s, 3H): The methoxy group (-OCHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). Diagnostic peak. -
2.30 (t,
Hz, 2H): The -methylene protons (-CH -CO-). - 1.75 (m, 1H): The methine proton on the ring (-CH -).
-
1.65 (q, 2H): The
-methylene protons (-CH -CH2-CO). -
1.50 – 1.05 (m, 8H): The remaining cyclopentyl ring protons.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Quality Check: If you observe multiplets in the 5.0–6.0 ppm region, your hydrogenation (Route A) was incomplete, and unsaturated ester impurities are present.[1]
Mass Spectrometry (GC-MS)
-
Molecular Ion:
156 [M]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Base Peak: Often
74 (McLafferty rearrangement typical of methyl esters: [CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> =C(OH)(OCH )] ). -
Fragment:
87 (loss of cyclopentyl radical) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 69 (cyclopentyl cation).
Part 6: Safety & Handling (GHS Standards)[1]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Flammable Liquid | H227 | Combustible liquid.[4] Keep away from open flames. |
| Acute Toxicity | H301 | Toxic if swallowed (based on ester hydrolysis to bioactive acid).[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
Handling Protocol:
-
Ventilation: Use only in a chemical fume hood.[1]
-
PPE: Nitrile gloves (0.11 mm) provide splash protection.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.[1] Keep cool (2–8°C preferred).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate.[1] Retrieved from [Link]
-
PrepChem. Synthesis of 3-cyclopentyl-1-propanol (and precursor acid). Retrieved from [Link]
- Google Patents.Process for the production of 3-cyclopentyl-propionic acid (DE2426912A1).
Sources
- 1. JP2007530664A - Compositions and methods for modulating gated ion channels - Google Patents [patents.google.com]
- 2. Methylcyclopentane(96-37-7) 1H NMR spectrum [chemicalbook.com]
- 3. CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents [patents.google.com]
- 4. Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
